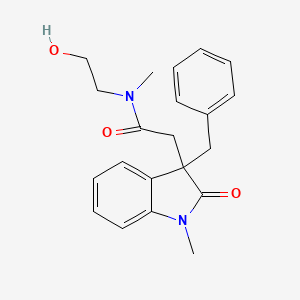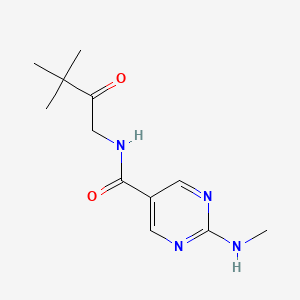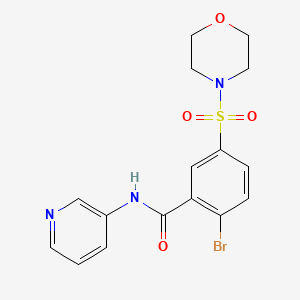![molecular formula C11H15F3N4O B5292987 N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide](/img/structure/B5292987.png)
N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TPA-023 and belongs to the class of compounds known as GABAA receptor modulators. In
Mécanisme D'action
TPA-023 acts as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the GABAA receptor, leading to the sedative and anxiolytic effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that TPA-023 has a number of biochemical and physiological effects. It has been found to increase the duration of GABA-mediated chloride currents, leading to an increase in the inhibitory effects of GABA. Additionally, TPA-023 has been shown to increase the binding affinity of GABA to the GABAA receptor, leading to an increase in the activity of the receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TPA-023 in lab experiments is its specificity for the GABAA receptor, which allows for precise modulation of the receptor activity. However, one limitation of using TPA-023 is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving TPA-023. One area of interest is the potential use of TPA-023 in the treatment of alcohol use disorder. Studies have shown that TPA-023 can reduce alcohol consumption in rodents, making it a promising candidate for further research in this area. Additionally, further research is needed to explore the potential use of TPA-023 in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia.
Conclusion:
In conclusion, TPA-023 is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its specificity for the GABAA receptor and its anxiolytic, anticonvulsant, and sedative effects make it a valuable tool for scientific research. Further research is needed to explore its potential use in the treatment of alcohol use disorder and other neurological and psychiatric disorders.
Méthodes De Synthèse
TPA-023 is synthesized through a multi-step process that involves the reaction of 4-(3,3,3-trifluoropropyl)pyrimidine-2-amine with ethyl chloroacetate to form N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
TPA-023 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that TPA-023 has anxiolytic, anticonvulsant, and sedative effects, making it a promising candidate for the treatment of anxiety disorders, epilepsy, and sleep disorders.
Propriétés
IUPAC Name |
N-[2-[[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O/c1-8(19)15-6-7-17-10-16-5-3-9(18-10)2-4-11(12,13)14/h3,5H,2,4,6-7H2,1H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANICBIIQIHHUBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC=CC(=N1)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[4-(3,3,3-Trifluoropropyl)pyrimidin-2-YL]amino}ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5292908.png)
![3-[(dimethylamino)methyl]-1-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-3-piperidinol](/img/structure/B5292909.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile](/img/structure/B5292912.png)


![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5292947.png)

![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide](/img/structure/B5292961.png)


![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B5292979.png)

![3-[(4-iodophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5292986.png)